molecular formula C9H10F3N3 B14868601 2-Pyrrolidin-3-YL-5-(trifluoromethyl)pyrimidine

2-Pyrrolidin-3-YL-5-(trifluoromethyl)pyrimidine

Cat. No.: B14868601
M. Wt: 217.19 g/mol
InChI Key: OQSPPXOWAVEDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidin-3-YL-5-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrimidine ring with a trifluoromethyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable pyrimidine precursor . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-3-YL-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-Pyrrolidin-3-YL-5-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-3-YL-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.

    Pyrrolidine-2,5-diones: Compounds with a similar ring structure but different functional groups.

    Prolinol: A pyrrolidine derivative with hydroxyl groups.

Uniqueness

2-Pyrrolidin-3-YL-5-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold in drug discovery, offering distinct advantages over other pyrrolidine derivatives .

Properties

Molecular Formula

C9H10F3N3

Molecular Weight

217.19 g/mol

IUPAC Name

2-pyrrolidin-3-yl-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)7-4-14-8(15-5-7)6-1-2-13-3-6/h4-6,13H,1-3H2

InChI Key

OQSPPXOWAVEDLO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C(C=N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.